SB-271046, also known as 5-chloro-N-(4-methoxy-3-(piperazin-1-yl)phenyl)-3-methylbenzo[b]thiophene-2-sulfonamide, is a selective antagonist of the serotonin 5-HT6 receptor. [, , ] Developed by SmithKline Beecham, it has been a valuable tool in scientific research for investigating the role of 5-HT6 receptors in various physiological and pathological processes, particularly those related to cognition, memory, and neuropsychiatric disorders. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
A detailed synthesis pathway for SB-271046 is described in the paper "Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs." [] This method utilizes a Brønsted acid-catalyzed reaction for the meta-amination of anisidines with various amines, leading to the formation of SB-271046. [] The paper highlights the scalability and functional group tolerance of this approach. []
SB-271046 exerts its effects by selectively binding to and blocking the activity of 5-HT6 receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This antagonism has been shown to modulate various downstream signaling pathways, including those involving glutamate, dopamine, acetylcholine, and GABA neurotransmission. [, , , , , , , , , ] By blocking 5-HT6 receptors, SB-271046 can influence neuronal excitability, synaptic plasticity, and neurotransmitter release in brain regions associated with cognition, memory, and mood regulation. [, , , , , , , , , , , , ]
Cognitive Enhancement: Numerous studies have demonstrated the ability of SB-271046 to improve learning and memory in rodent models of cognitive dysfunction, including those related to aging, Alzheimer’s disease, and schizophrenia. [, , , , , , , , , , , ] These effects are thought to be mediated through its modulation of neurotransmitter systems and synaptic plasticity in key brain regions involved in cognitive processing. [, , , , , , , , , , , , ]
Neuropsychiatric Disorders: Research suggests that SB-271046 may have potential for treating symptoms associated with schizophrenia, depression, anxiety, and addiction. [, , , , , , , , , , ] Studies have shown its ability to attenuate psychotic-like behaviors, improve mood, and reduce drug-seeking behavior in animal models. [, , , , , , , , , , ]
Investigating the Role of 5-HT6 Receptors: As a highly selective 5-HT6 receptor antagonist, SB-271046 has been instrumental in elucidating the physiological and pathological roles of this receptor subtype in the brain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its use has provided valuable insights into the involvement of 5-HT6 receptors in various neurotransmitter systems, neuronal signaling pathways, and behavioral processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: